The Core Scaffold: Understanding 4-chloro-6-methyl-2H-chromen-2-one
The Core Scaffold: Understanding 4-chloro-6-methyl-2H-chromen-2-one
An In-depth Technical Guide to the CAS Numbers and Synthetic Pathways of 4-chloro-6-methyl-2H-chromen-2-one Derivatives
For researchers, scientists, and professionals in drug development, the coumarin scaffold represents a privileged structure with a wide array of pharmacological applications.[1] This guide focuses on a specific subset of this family: 4-chloro-6-methyl-2H-chromen-2-one and its derivatives. The introduction of a chloro group at the 4-position and a methyl group at the 6-position creates a versatile building block for combinatorial chemistry and the development of novel therapeutic agents. This document provides a comprehensive overview of known CAS numbers for related structures, outlines a general synthetic approach, and details the necessary characterization protocols.
Coumarins, or 2H-chromen-2-ones, are benzopyrones that are prevalent in both natural products and synthetic compounds.[1][2] Their biological efficacy is highly dependent on the substitution patterns on the benzopyrone core.[1] The 4-chloro-6-methyl-2H-chromen-2-one structure is of particular interest due to the reactivity of the C4-chloro substituent, which can serve as a leaving group for nucleophilic substitution, and the influence of the C6-methyl group on the molecule's electronic and steric properties.
CAS Numbers of Key 4-chloro-6-methyl-2H-chromen-2-one Derivatives and Analogs
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. The following table summarizes the CAS numbers for several derivatives and structurally similar compounds, providing a reference point for researchers.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |
| 4-Chloro-3-formyl-6-methylcoumarin | 51069-84-2 | C₁₁H₇ClO₃ | 222.62 | Addition of a formyl group at the 3-position.[3] |
| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | 19492-02-5 | C₁₀H₇ClO₃ | 210.61 | Isomer with chlorine at C6 and a hydroxyl group at C7.[4] |
| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | 25392-41-0 | C₁₀H₇ClO₃ | 210.61 | Chloro group on the methyl substituent at C4.[5] |
| 4-Chloro-2H-chromen-2-one | 17831-88-8 | C₉H₅ClO₂ | 180.59 | Parent coumarin with a chloro group at C4. |
| 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one | 933916-95-1 | C₁₂H₁₁ClO₃ | 238.67 | Ethoxy group at C6 and a chloromethyl group at C4.[1] |
Synthetic Methodology: The Pechmann Condensation
A robust and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 4-chloro-6-methyl-2H-chromen-2-one derivatives, a substituted phenol is reacted with an appropriate β-ketoester.
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-chloro-6-methyl-2H-chromen-2-one derivatives via Pechmann condensation.
Detailed Experimental Protocol: Synthesis of 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin
The following protocol is adapted from the synthesis of a structurally related compound and serves as a representative example.[6]
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Reactant Preparation: A mixture of 4-methyl-phenol (10 mmol) and anhydrous potassium carbonate (10 mmol) is stirred in dry acetone (30 ml) for 30 minutes.
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Addition of Coumarin Precursor: To this mixture, 6-chloro-4-bromomethylcoumarin (10 mmol) is added. (Note: For the target compound, a different precursor would be needed).
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Reaction: The reaction mixture is stirred for 24 hours.
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Work-up: The resulting mixture is poured into crushed ice.
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Isolation: The separated solid is filtered and washed with 1:1 HCl (30 ml) and then with water.
-
Purification: The final product is recrystallized from ethyl acetate.
Structural Elucidation and Characterization
The confirmation of the chemical structure of the synthesized derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Distinct signals for aromatic protons, the vinylic proton at C3, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a 6-methyl derivative, a singlet for the methyl protons would be expected around δ 2.4 ppm. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic carbonyl carbon of the lactone ring (around δ 160 ppm). |
| IR Spectroscopy | A strong absorption band corresponding to the lactone carbonyl (C=O) stretching frequency, typically in the range of 1700-1740 cm⁻¹.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |
Crystallographic Analysis
For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[2][6]
Logical Framework for Derivative Synthesis and Analysis
Caption: A logical workflow from the conceptualization of a target derivative to its final, validated form.
Conclusion
The 4-chloro-6-methyl-2H-chromen-2-one scaffold and its derivatives are valuable compounds in the field of medicinal chemistry. While a dedicated CAS number for the parent compound is not readily found, this guide provides the necessary information on related structures and a clear, actionable framework for their synthesis and characterization. By leveraging established methods like the Pechmann condensation and standard analytical techniques, researchers can confidently explore the chemical space of these promising molecules for various applications, including drug discovery and materials science.
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